molecular formula C12H20ClNO3 B2956277 Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate CAS No. 1312131-48-8

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate

Cat. No. B2956277
CAS RN: 1312131-48-8
M. Wt: 261.75
InChI Key: VPOBZXCLXJPHPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “tert-Butyl 4-(chloromethyl)benzoate”, a related compound, involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is then added in organic solvent, cooled to -10~10°C and thionyl chloride is dropped, followed by stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(chloromethyl)benzoate” includes a benzoate group attached to a tert-butyl group and a chloromethyl group . The InChI code for this compound is 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(chloromethyl)benzoate” has a molecular weight of 226.7 . It is a white to off-white solid . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate, but detailed information on specific applications is not readily available in the search results. However, based on the information provided, it appears that this compound may be used in various fields of chemical research and synthesis. Below are potential applications inferred from the available data:

Synthesis of Biotin Intermediates

This compound may serve as an intermediate in the synthesis of biologically active molecules such as Biotin, which is essential for fatty acids, sugars, and amino acids biosynthesis .

Chromatography and Mass Spectrometry

It might be used in chromatography or mass spectrometry applications to fulfill sample manipulation due to its chemical properties .

Anticancer Drug Intermediates

There is a possibility that this compound is involved in the preparation of intermediates for anticancer drugs .

Safety and Hazards

The safety data sheet for “tert-Butyl 4-(chloromethyl)benzoate” indicates that it is a hazardous substance. It is flammable and causes skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOBZXCLXJPHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a −78° C. solution of oxalyl chloride (5.1 mL, 57 mmol) in dichloromethane (100 mL) in an oven-dried round-bottomed flask was added dimethylsulfoxide (8.2 mL, 114 mmol) in dichloromethane (17 mL). The mixture was stirred for 2 minutes and tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (13.7 g, 52 mmol) in dichloromethane (50 mL) was added over 10 minutes. The solution was stirred for 15 minutes at −78° C. and triethylamine (36 mL, 260 mmol) was added. The mixture was stirred at −78° C. for 15 minutes and was warmed to room temperature. The mixture was stirred for 15 minutes at room temperature and was quenched with saturated aqueous NaHCO3 (200 mL). The aqueous solution was washed with Et2O (2×300 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure to give the title compound (SM-3a) as a yellow oil that solidified upon standing under nitrogen atmosphere at room temperature (13.7 g, 99%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 1.48-1.60 (m, 2H), 2.00-2.07 (m, 2H), 3.07 (t, 2H), 3.57 (s, 2H), 3.69-3.79 (m, 2H), 9.55 (s, 1H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

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